![molecular formula C8H11BrN2OS B15274060 5-Amino-3-bromo-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B15274060.png)
5-Amino-3-bromo-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-3-bromo-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one is a heterocyclic organic compound It is characterized by the presence of an amino group, a bromine atom, and a methylsulfanyl ethyl group attached to a dihydropyridinone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-3-bromo-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one can be achieved through a multi-step process:
Formation of the Dihydropyridinone Ring: The initial step involves the cyclization of a suitable precursor, such as a β-keto ester, with an appropriate amine under acidic or basic conditions to form the dihydropyridinone ring.
Amination: The amino group can be introduced through nucleophilic substitution using an amine, such as ammonia or an alkylamine.
Attachment of the Methylsulfanyl Ethyl Group: The final step involves the alkylation of the dihydropyridinone ring with a suitable alkylating agent, such as methylsulfanyl ethyl halide, under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or reduce the carbonyl group in the dihydropyridinone ring.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like ammonia, thiols, or alkoxides can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced dihydropyridinone derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 5-Amino-3-bromo-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one serves as a versatile intermediate for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. Its structure suggests it may interact with biological targets, such as enzymes or receptors, leading to potential therapeutic applications.
Medicine
Research into the medicinal properties of this compound may reveal its potential as a pharmaceutical agent. Its unique structure could provide the basis for the development of new drugs with specific biological activities.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its reactivity and functional groups make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 5-Amino-3-bromo-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one is not fully understood. its structure suggests it may interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, or covalent bonding. These interactions can modulate the activity of the target, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-3-bromo-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one: The parent compound.
5-Amino-3-chloro-1-[2-(methylsulfanyl)ethyl]-1,2-dihydropyridin-2-one: A similar compound with a chlorine atom instead of bromine.
5-Amino-3-bromo-1-[2-(ethylsulfanyl)ethyl]-1,2-dihydropyridin-2-one: A similar compound with an ethylsulfanyl group instead of methylsulfanyl.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the bromine atom, amino group, and methylsulfanyl ethyl group provides a unique reactivity profile and potential for diverse applications.
Propriétés
Formule moléculaire |
C8H11BrN2OS |
|---|---|
Poids moléculaire |
263.16 g/mol |
Nom IUPAC |
5-amino-3-bromo-1-(2-methylsulfanylethyl)pyridin-2-one |
InChI |
InChI=1S/C8H11BrN2OS/c1-13-3-2-11-5-6(10)4-7(9)8(11)12/h4-5H,2-3,10H2,1H3 |
Clé InChI |
VBZKSYGAVUPJQM-UHFFFAOYSA-N |
SMILES canonique |
CSCCN1C=C(C=C(C1=O)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


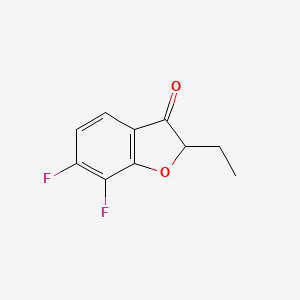
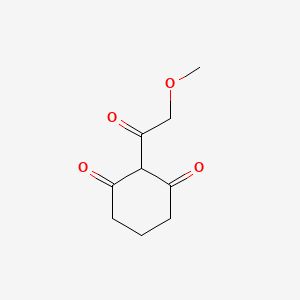
![3-Bromo-2-cyclopropylimidazo[1,2-A]pyridine](/img/structure/B15273984.png)
![2,2-Difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]aceticacid](/img/structure/B15273994.png)
![3-Methyl-N-[1-(pyridin-4-yl)ethyl]cyclopentan-1-amine](/img/structure/B15274008.png)
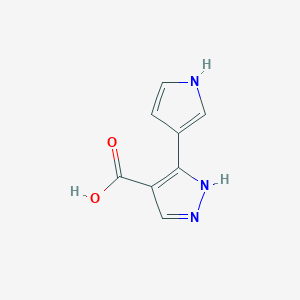
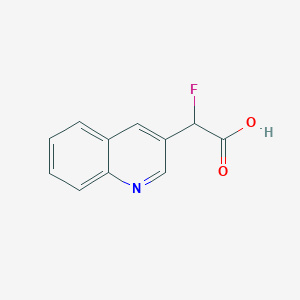
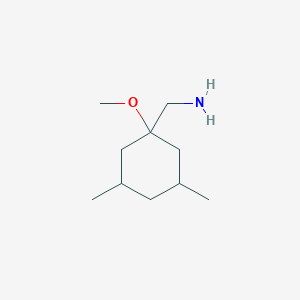
![5-Azaspiro[2.5]octane-4,7-dione](/img/structure/B15274049.png)
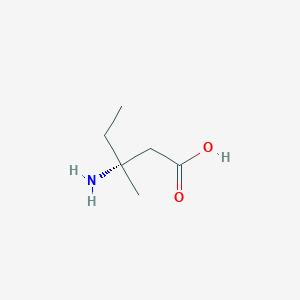
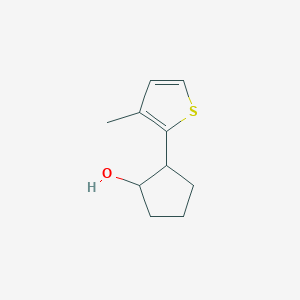
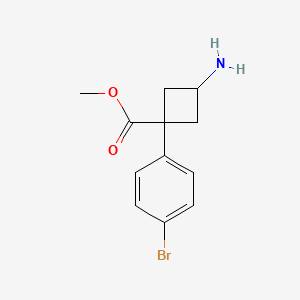
amine](/img/structure/B15274079.png)
![(Cyclopropylmethyl)[1-(pyridin-2-YL)ethyl]amine](/img/structure/B15274084.png)
